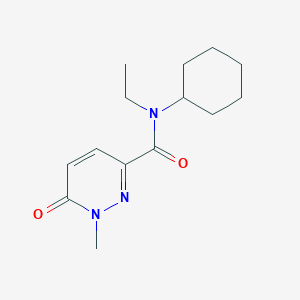
N-(4-phenylcyclohexyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenylcyclohexyl)cyclopropanecarboxamide, commonly known as PCPCA, is a synthetic compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. PCPCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
PCPCA acts as a non-competitive antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation. By blocking the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, PCPCA reduces the influx of calcium ions into the neurons, which leads to a decrease in the excitability of the neurons. This mechanism of action is similar to that of other N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists, such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
PCPCA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. PCPCA has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
PCPCA has several advantages for laboratory experiments. It is a potent and selective antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which allows for precise modulation of neuronal activity. It has also been shown to have a low toxicity profile in animal models. However, PCPCA has several limitations, including its poor solubility in water and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on PCPCA. One area of research is the development of more potent and selective N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists based on the structure of PCPCA. Another area of research is the investigation of the potential therapeutic applications of PCPCA in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the development of novel drug delivery systems for PCPCA could enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of PCPCA involves the reaction between 4-phenylcyclohexanone and cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The resulting product is then purified using column chromatography to obtain pure PCPCA. This synthesis method has been optimized to produce high yields of PCPCA with high purity.
Wissenschaftliche Forschungsanwendungen
PCPCA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. PCPCA has also been studied for its potential analgesic effects in chronic pain conditions.
Eigenschaften
IUPAC Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-6-7-14)17-15-10-8-13(9-11-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJXDOSKBSIWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)



![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)


